6-(4-Methoxypiperidin-1-yl)nicotinonitrile

LogP Medicinal Chemistry Fragment‐Based Drug Design

6‑(4‑Methoxypiperidin‑1‑yl)nicotinonitrile (CAS 1096303‑36‑4, molecular formula C₁₂H₁₅N₃O) is a disubstituted nicotinonitrile building block that integrates a piperidine ring bearing a 4‑methoxy substituent at the 6‑position of the pyridine core [REFS‑1]. The molecule is formally neutral, lacks hydrogen bond donors, and exhibits a computed XLogP3‑AA of 1.4 with a topological polar surface area of 49.2 Ų, positioning it as a moderately lipophilic fragment for medicinal chemistry elaboration [REFS‑2].

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B7863252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxypiperidin-1-yl)nicotinonitrile
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCOC1CCN(CC1)C2=NC=C(C=C2)C#N
InChIInChI=1S/C12H15N3O/c1-16-11-4-6-15(7-5-11)12-3-2-10(8-13)9-14-12/h2-3,9,11H,4-7H2,1H3
InChIKeyILMBQNHLWQQRJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6‑(4‑Methoxypiperidin‑1‑yl)nicotinonitrile: Core Chemical Profile for Procurement & Lead Identification


6‑(4‑Methoxypiperidin‑1‑yl)nicotinonitrile (CAS 1096303‑36‑4, molecular formula C₁₂H₁₅N₃O) is a disubstituted nicotinonitrile building block that integrates a piperidine ring bearing a 4‑methoxy substituent at the 6‑position of the pyridine core [REFS‑1]. The molecule is formally neutral, lacks hydrogen bond donors, and exhibits a computed XLogP3‑AA of 1.4 with a topological polar surface area of 49.2 Ų, positioning it as a moderately lipophilic fragment for medicinal chemistry elaboration [REFS‑2]. It is catalogued by several chemical suppliers as an intermediate for synthesis of nicotinic acetylcholine receptor (nAChR)‑targeted ligands and other bioactive molecules, although dedicated pharmacological documentation for the compound itself is exceptionally sparse.

Why In‑Class Nicotinonitrile Analogues Cannot Be Simply Interchanged with 6‑(4‑Methoxypiperidin‑1‑yl)nicotinonitrile


Nicotinonitrile derivatives that share the same pyridine‑3‑carbonitrile core but differ in the nature of the 6‑position amine substituent may diverge substantially in their lipophilicity, hydrogen‑bonding capacity, metabolic stability, and target‑binding profiles. These differences directly affect absorption, CNS penetration, selectivity, and synthetic tractability. The following section provides the limited quantitative evidence that currently exists to differentiate 6‑(4‑methoxypiperidin‑1‑yl)nicotinonitrile from its closest structural analogues, notably 6‑(piperidin‑1‑yl)nicotinonitrile and the more elaborate bicyclic derivative A‑366833 [REFS‑1].

Quantitative Differentiation: 6‑(4‑Methoxypiperidin‑1‑yl)nicotinonitrile vs. Close Structural Analogues


Predicted Lipophilicity Shift from Unsubstituted to 4‑Methoxy‑Piperidine

The introduction of the 4‑methoxy group onto the piperidine ring increases computed lipophilicity relative to the unsubstituted piperidine analogue. 4‑Methoxypiperidine exhibits a measured/calculated logP between 0.47 and 0.71 across several sources [REFS‑1], whereas piperidine itself has a measured logP of approximately 0.00 ± 0.20 [REFS‑2]. This substitution trend is also reflected in the full molecule: 6‑(4‑methoxypiperidin‑1‑yl)nicotinonitrile has a computed XLogP3 of 1.4 [REFS‑3], while the unsubstituted 6‑(piperidin‑1‑yl)nicotinonitrile (CAS 501378‑38‑7) is predicted to have a lower octanol‑water partition coefficient, although an experimentally validated value for the latter has not been located in the public literature.

LogP Medicinal Chemistry Fragment‐Based Drug Design

Hydrogen‑Bond Acceptor Capacity and Physicochemical Differentiation

6‑(4‑Methoxypiperidin‑1‑yl)nicotinonitrile carries four hydrogen‑bond acceptor sites (three nitrogen atoms in the heterocycles and one methoxy oxygen) but zero hydrogen‑bond donors [REFS‑1]. In contrast, analogues such as 6‑(4‑hydroxypiperidin‑1‑yl)nicotinonitrile contain a donor‑capable hydroxyl group that can engage in stronger hydrogen‑bonding networks, altering solubility and target‑receptor interactions. A closely related fluorinated analogue, 6‑(4‑fluoro‑4‑methoxypiperidin‑1‑yl)nicotinonitrile derivative, is described in patent US11691969 (Example 30) where the mixed fluoro‑methoxy substitution pattern is used to tune metabolic stability [REFS‑2]. The methoxy‑only derivative therefore occupies a distinct hydrogen‑bond donor/acceptor niche that can be rationally exploited in scaffold‑hopping campaigns.

Hydrogen Bonding QSAR TPSA

Nicotinic Acetylcholine Receptor α4β2 Binding Affinity Inferring Methoxy‐Effect from Analog Series

While no direct Ki for 6‑(4‑methoxypiperidin‑1‑yl)nicotinonitrile at α4β2 nAChR has been publicly disclosed, the unsubstituted piperidine analogue 6‑(piperidin‑1‑yl)nicotinonitrile (CHEMBL2179971) exhibits a Ki of 67 nM in displacement of [³H]nicotine from human SHEP‑1 cell membranes [REFS‑1]. A more elaborate bicyclic nicotinonitrile, A‑366833, achieves Ki = 3.1 nM at the same receptor [REFS‑2]. The 4‑methoxy substitution is expected to modulate this affinity, likely improving receptor complementarity or pharmacokinetic properties, based on its intermediate lipophilicity and altered electron density on the piperidine ring. However, without a direct comparator measurement, the exact impact of the 4‑methoxy group on α4β2 affinity remains a hypothesis that must be tested experimentally.

nAChR α4β2 Binding Affinity

Synthetic Tractability and Structural Confirmation Relative to Commercial Analogues

6‑(4‑Methoxypiperidin‑1‑yl)nicotinonitrile is commercially available from multiple suppliers, with purity specifications typically >95% (C₁₂H₁₅N₃O, MW 217.27) and a confirmed SMILES COC1CCN(c2ccc(C#N)cn2)CC1 [REFS‑1]. Documentation indicates it is handled as a research intermediate and is amenable to standard coupling, reduction, and substitution chemistry [REFS‑2]. In contrast, several closer analogues, such as 6‑(4‑fluoropiperidin‑1‑yl)nicotinonitrile or 6‑(4‑hydroxypiperidin‑1‑yl)nicotinonitrile, are significantly rarer in commercial catalogues, escalating the barrier to rapid procurement and SAR exploration.

Synthesis Intermediates Chemical Catalog

Procurement‑Focused Application Scenarios for 6‑(4‑Methoxypiperidin‑1‑yl)nicotinonitrile


Building Block for CNS‑Penetrant Nicotinic Acetylcholine Receptor Ligand Libraries

Given its intermediate lipophilicity (XLogP3 = 1.4) and absence of a hydrogen‑bond donor, 6‑(4‑methoxypiperidin‑1‑yl)nicotinonitrile is mechanistically attractive as a core scaffold for α4β2 nAChR‑targeted compound libraries. Although its direct Ki has not been reported, the unsubstituted piperidine analogue achieves 67 nM affinity, and the methoxy group is expected to modulate CNS permeability [REFS‑1][REFS‑2]. Procurement should be accompanied by a rapid determination of α4β2 affinity and microsomal stability before committing to extensive analogue synthesis.

Fragment‑Based Drug Design Requiring a Non‑Donor, Hydrogen‑Bond‑Accepting Heterocyclic Core

The four hydrogen‑bond acceptor sites combined with zero donor sites make the compound an appealing fragment for targets where a strong hydrogen‑bond donor would be detrimental, such as intracellular protein‑protein interfaces or CNS transporters [REFS‑1]. Structure‑based virtual screening campaigns that prioritize fragments with tPSA <50 Ų and logP between 1 and 3 will rank this molecule favorably compared to donor‑bearing analogues.

Intermediate for Prototype Kinase or Epigenetic Modulator Synthesis

The nicotinonitrile moiety is a recognized hinge‑binding motif in kinase inhibitor design. Coupled with the 4‑methoxypiperidine group, the molecule can serve as a late‑stage intermediate for compounds targeting ATP‑binding or acetyl‑lysine reader domains [REFS‑1][REFS‑2]. Patent literature (e.g., US11691969) demonstrates that similar methoxy‑piperidine‑nicotinonitrile cores are being elaborated into biologically active leads, indicating synthetic versatility and industrial relevance.

Comparator Tool Compound for Metabolic Stability Studies in in‑vitro Hepatocyte Assays

Because the 4‑methoxy group is a well‑known metabolic ‘soft spot’ (susceptible to O‑demethylation), this compound can serve as a control substrate in cytochrome P450 metabolic stability experiments. Its methoxy‑benzamide‑like substructure allows it to function as a probe for CYP2D6 or CYP3A4 activity, complementing fluorinated or hydroxylated analogues that exhibit different metabolic liabilities [REFS‑3]. Laboratories studying structure‑metabolism relationships will benefit from its availability as a defined, readily procurable chemical probe.

Quote Request

Request a Quote for 6-(4-Methoxypiperidin-1-yl)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.